

Application Notes and Protocols for Oral Gavage Administration of Udenafil in Rats

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Compound of Interest

Compound Name: Udenafil

Cat. No.: B1683364

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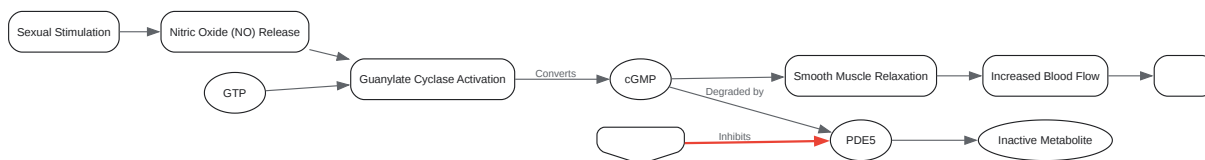
For Researchers, Scientists, and Drug Development Professionals

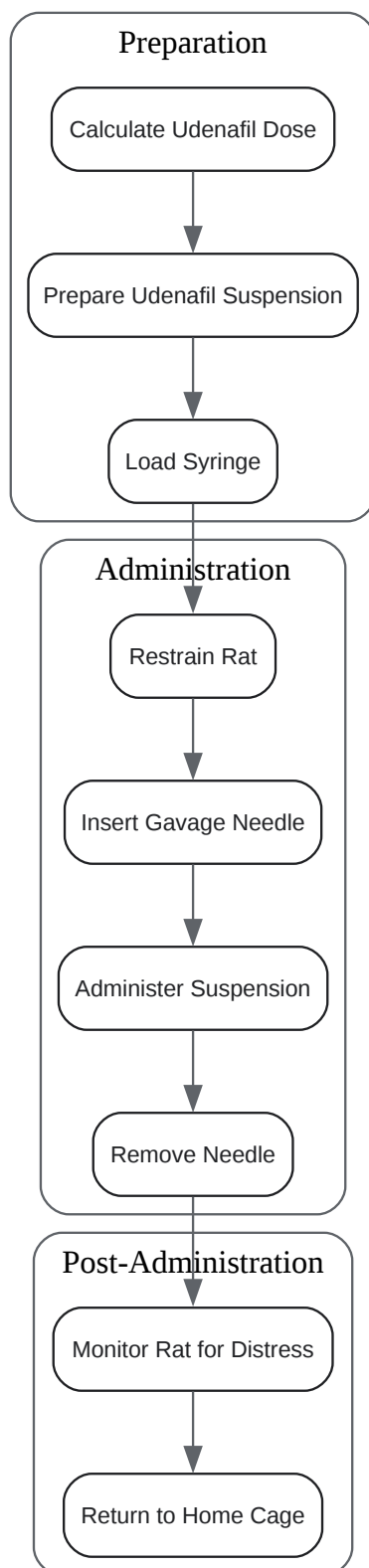
Introduction

Udenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. Its mechanism of action involves the enhancement of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, leading to smooth muscle relaxation and increased blood flow.[1] This makes it a subject of interest in various preclinical research areas, particularly those involving erectile dysfunction, pulmonary hypertension, and other cardiovascular conditions. Oral gavage is a standard and reliable method for the precise administration of oral drugs to rodents in a research setting. These application notes provide a detailed protocol for the preparation and administration of **udenafil** to rats via oral gavage, ensuring accuracy, reproducibility, and adherence to animal welfare guidelines.

Mechanism of Action: cGMP-PKG Signaling Pathway

Udenafil exerts its therapeutic effects by inhibiting the PDE5 enzyme, which is responsible for the degradation of cGMP.[1] In the context of erectile function, sexual stimulation triggers the release of nitric oxide (NO) in the corpus cavernosum. NO activates guanylate cyclase, which in turn increases the levels of cGMP. Elevated cGMP levels lead to the relaxation of smooth muscle in the penile arteries, facilitating blood inflow and resulting in an erection. By blocking PDE5, **udenafil** sustains elevated cGMP levels, thereby enhancing the erectile response.[1]





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References

- 1. sellcellulose.com [sellcellulose.com]
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